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molecular formula C7H6Br2ClN B1598677 3,5-Dibromo-4-chloro-2,6-dimethylpyridine CAS No. 633318-46-4

3,5-Dibromo-4-chloro-2,6-dimethylpyridine

Cat. No. B1598677
M. Wt: 299.39 g/mol
InChI Key: SFOGWSXQURLBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193720B2

Procedure details

Triethylamine (28.8 mL, 206 mmol) was added to a nitrogen purged solution of 3,5-dibromo-2,6-dimethylpyridin-4-ol (58 g, 206 mmol) and phosphorous oxychloride (57.7 mL, 619 mmol) in chloroform (450 mL) and stirred for 1 h at rt, then 3 h at 80° C. The reaction was removed from heating and immediately concentrated under house vaccum; then under high vacuum. The appearance was a cream colored solid, which was azeotroped with toluene (2×100 mL); treated with ice (200 g) for 10 min and carefully neutralized with NaHCO3 (powder), and 1N NaOH solution, and extracted with DCM (2×400 mL). The combined organic layers were dried (MgSO4), concentrated, and a beige solid was obtained that was washed with hexanes and dried under high vacuum to give 3,5-dibromo-4-chloro-2,6-dimethyl-pyridine 52.74 g (85.1%). Concentration of the hexanes gave 3.5 g of less pure product.
Quantity
28.8 mL
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
57.7 mL
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Br:8][C:9]1[C:10]([CH3:18])=[N:11][C:12]([CH3:17])=[C:13]([Br:16])[C:14]=1O.P(Cl)(Cl)([Cl:21])=O>C(Cl)(Cl)Cl>[Br:8][C:9]1[C:10]([CH3:18])=[N:11][C:12]([CH3:17])=[C:13]([Br:16])[C:14]=1[Cl:21]

Inputs

Step One
Name
Quantity
28.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
58 g
Type
reactant
Smiles
BrC=1C(=NC(=C(C1O)Br)C)C
Name
Quantity
57.7 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
450 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at 80° C
CUSTOM
Type
CUSTOM
Details
The reaction was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heating
CONCENTRATION
Type
CONCENTRATION
Details
immediately concentrated under house vaccum
CUSTOM
Type
CUSTOM
Details
was azeotroped with toluene (2×100 mL)
ADDITION
Type
ADDITION
Details
treated with ice (200 g) for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a beige solid was obtained
WASH
Type
WASH
Details
that was washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=NC(=C(C1Cl)Br)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 52.74 g
YIELD: PERCENTYIELD 85.1%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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